4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-
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Overview
Description
4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]- is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]- typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as alcohol or ether, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the thiazole ring.
Scientific Research Applications
4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]- is unique due to its specific structure and the presence of the benzoylaminoethyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
30761-32-1 |
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Molecular Formula |
C13H13N3O2S |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
2-(2-benzamidoethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H13N3O2S/c14-12(17)10-8-19-11(16-10)6-7-15-13(18)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,17)(H,15,18) |
InChI Key |
MGKRHDNQZQRXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC(=CS2)C(=O)N |
Origin of Product |
United States |
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